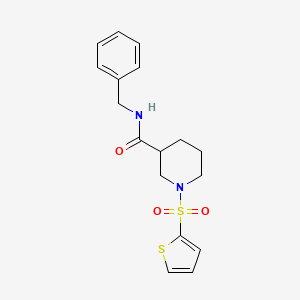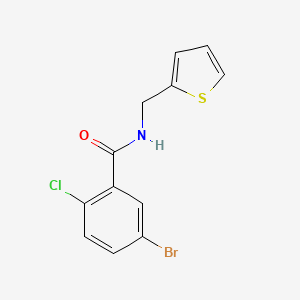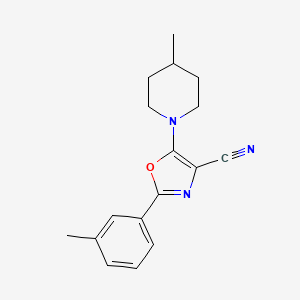
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide, also known as ANCA, is a chemical compound that has been studied for its potential use in scientific research. ANCA is a member of the nitrobenzamide family, which has been shown to have various biological activities. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been found to have anti-inflammatory and analgesic properties. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide also has a relatively low toxicity, making it safe for use in cell culture and animal studies. However, N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has some limitations as well. It is not water-soluble, which may limit its use in certain applications. Additionally, the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide. One area of interest is in the development of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide and to identify potential drug targets. Additionally, studies are needed to investigate the potential use of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide in other areas of medicine, such as anti-inflammatory and analgesic agents. Finally, further research is needed to explore the limitations of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide and to develop new methods for synthesizing and using this promising compound.
Conclusion:
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is a promising compound that has potential for use in various scientific research applications. Its anti-cancer activity, anti-inflammatory and analgesic properties, and inhibition of drug-metabolizing enzymes make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide and to identify potential drug targets. With continued research, N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide may prove to be a valuable asset in the development of new drugs and therapies for a variety of diseases.
合成法
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide can be synthesized by reacting 3-acetylphenylamine with 5-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide as a yellow crystalline solid.
科学的研究の応用
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been shown to have potential as an anti-cancer agent. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-3-2-4-12(7-10)17-15(20)13-8-11(16)5-6-14(13)18(21)22/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSWKBXRILLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)



![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)